N-Methacryloyl-L-lysine
CAS No.: 45158-94-9
Cat. No.: VC3943754
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 45158-94-9 |
|---|---|
| Molecular Formula | C10H18N2O3 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | (2S)-6-amino-2-(2-methylprop-2-enoylamino)hexanoic acid |
| Standard InChI | InChI=1S/C10H18N2O3/c1-7(2)9(13)12-8(10(14)15)5-3-4-6-11/h8H,1,3-6,11H2,2H3,(H,12,13)(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | FQYPKQOQUNFBDP-QMMMGPOBSA-N |
| Isomeric SMILES | CC(=C)C(=O)N[C@@H](CCCCN)C(=O)O |
| SMILES | CC(=C)C(=O)NC(CCCCN)C(=O)O |
| Canonical SMILES | CC(=C)C(=O)NC(CCCCN)C(=O)O |
Introduction
Structure and Chemical Properties
N-Methacryloyl-L-lysine (C₉H₁₆N₂O₃) features a lysine backbone with a methacryloyl moiety at the ε-amino position. The methacryloyl group introduces a reactive vinyl bond, enabling radical polymerization, while the lysine residue provides biocompatibility and sites for further functionalization. The compound’s amphiphilic nature arises from its hydrophobic methacryloyl group and hydrophilic amino acid backbone, which influences its self-assembly and interaction with biological systems .
Key Structural Features:
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Methacryloyl Group: A vinyl-functionalized acyl group that participates in polymerization and crosslinking reactions.
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L-Lysine Backbone: Provides primary and secondary amine groups for chemical modifications and enhances water solubility.
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Chirality: Retains the L-configuration of natural lysine, critical for biocompatibility and enzymatic interactions .
Synthesis and Polymerization
Synthetic Routes
N-Methacryloyl-L-lysine is synthesized via a two-step reaction:
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Acylation of L-Lysine: L-lysine reacts with methacryloyl chloride in the presence of a base (e.g., triethylamine) to form the methacryloyl derivative. The reaction is typically conducted in polar solvents like dimethylformamide (DMF) or water at 0–5°C to minimize side reactions.
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Purification: The crude product is isolated via recrystallization or chromatography to achieve high purity (>95%).
Reaction Scheme:
Industrial-scale production employs continuous flow reactors to enhance yield and reduce byproducts.
Polymerization Strategies
The methacryloyl group enables radical polymerization, forming polypeptides with controlled architectures:
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Homopolymers: Poly(N-methacryloyl-L-lysine) chains synthesized using azobisisobutyronitrile (AIBN) as an initiator .
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Block Copolymers: Sequential ring-opening polymerization (ROP) with γ-propargyl-L-glutamate (PPLG-NCA) creates block copolymers bearing alkynyl groups for alkyne–azido click reactions .
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Post-Polymerization Modification: Thiol–ene chemistry functionalizes polypeptides with thiol-containing molecules (e.g., peptides, drugs) .
Table 1: Polymerization Conditions and Outcomes
| Polymer Type | Initiator | Solvent | Molecular Weight (kDa) | Functional Groups |
|---|---|---|---|---|
| Homopolymer | AIBN | DMF | 20–50 | Methacryloyl |
| Block Copolymer | AIBN | THF/DMF | 30–70 | Methacryloyl, Alkynyl |
| Thiol–ene Modified | UV Light | Water | 15–40 | Thiol, Hydroxyl |
Functionalization and Material Design
Thiol–Ene Click Chemistry
Radical-mediated thiol–ene reactions allow efficient post-polymerization modifications. For example, thiolated polyethylene glycol (PEG-SH) conjugates enhance hydrophilicity, while cholesterol derivatives introduce hydrophobicity for micelle formation .
Zwitterionic Copolymers
Copolymerization with 2-(methacryloyloxyethyl phosphorylcholine) (MPC) yields zwitterionic polymers with antifouling properties. These materials reduce protein adsorption and thrombus formation, making them suitable for blood-contacting devices .
Case Study: Antithrombotic Hydrogels
A 2024 study demonstrated that poly(N-methacryloyl-L-lysine-co-MPC) hydrogels selectively bind plasminogen (Plg) and tissue-type plasminogen activator (t-PA), enhancing fibrinolytic activity by 300% compared to controls . This property is leveraged in coatings for cardiovascular stents to prevent clotting.
Biomedical Applications
Tissue Engineering
Methacryloyl-functionalized polypeptides form hydrogels mimicking the extracellular matrix (ECM). These hydrogels support cell adhesion and proliferation due to their tunable mechanical properties and biodegradability .
Example: Cartilage Repair
Photo-crosslinked hydrogels loaded with chondrocytes showed 80% viability over 21 days and promoted glycosaminoglycan synthesis, indicating potential for cartilage regeneration .
Drug Delivery Systems
Functionalized micelles and nanoparticles enable controlled drug release:
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Doxorubicin-Loaded Micelles: Achieved 90% drug release at pH 5.0 (tumor microenvironment) versus 10% at pH 7.4 .
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siRNA Delivery: Cationic polypeptides complexed with siRNA showed 70% gene silencing in vitro .
Antithrombotic Coatings
Copolymers with MPC reduce platelet adhesion by 95% and enhance fibrinolytic activity, making them ideal for vascular grafts and catheters .
Comparative Analysis with Related Compounds
Table 2: Key Differences Between Lysine Derivatives
| Compound | Functional Group | Polymerization Method | Key Application |
|---|---|---|---|
| N-Methacryloyl-L-lysine | Methacryloyl | Radical, ROP | Tissue Engineering |
| Gelatin Methacryloyl | Methacryloyl | UV Crosslinking | 3D Bioprinting |
| N-Acryloyl-L-lysine | Acryloyl | Radical | Drug Delivery |
N-Methacryloyl-L-lysine outperforms analogues in mechanical stability and functionalization versatility due to its dual amine and vinyl reactivity .
Future Directions
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Multifunctional Hydrogels: Integrating stimuli-responsive elements (e.g., pH, temperature) for smart drug delivery.
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In Vivo Degradation Studies: Long-term safety assessments in large-animal models.
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Clinical Translation: Scaling production under Good Manufacturing Practice (GMP) for regulatory approval.
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